NN'-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE is an organic compound characterized by the presence of two diphenylmethyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE typically involves the reaction of diphenylmethylamine with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-hydroxyphenyl)butanediamide: Similar in structure but with hydroxyphenyl groups instead of diphenylmethyl groups.
N,N’-Methylenebis(acrylamide): A related compound used as a cross-linking agent in polymer chemistry.
Uniqueness
NN’-BIS(DIPHENYLMETHYL)BUTANEDIAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C30H28N2O2 |
---|---|
Molecular Weight |
448.6g/mol |
IUPAC Name |
N,N'-dibenzhydrylbutanediamide |
InChI |
InChI=1S/C30H28N2O2/c33-27(31-29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(34)32-30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2,(H,31,33)(H,32,34) |
InChI Key |
IILRWMNLOIFPAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.